2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid
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Overview
Description
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[h]quinoline core, substituted with a 3,5-dichloro-2-hydroxyphenyl group and a carboxylic acid functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with an appropriate benzo[h]quinoline derivative under acidic or basic conditions. This is followed by oxidation and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinaldic acid:
Amino- and fluoro-substituted quinoline-4-carboxylic acids: These compounds have different substituents on the quinoline ring, leading to variations in their chemical properties and applications.
Uniqueness
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both dichloro and hydroxyphenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C20H11Cl2NO3 |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-hydroxyphenyl)benzo[h]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H11Cl2NO3/c21-11-7-15(19(24)16(22)8-11)17-9-14(20(25)26)13-6-5-10-3-1-2-4-12(10)18(13)23-17/h1-9,24H,(H,25,26) |
InChI Key |
DCUQQGKTQODKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3C(=O)O)C4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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